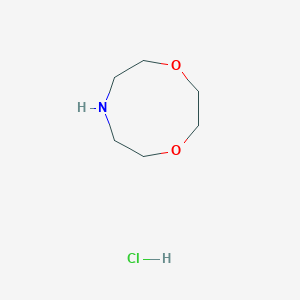

1,4,7-Dioxazonane;hydrochloride

Description

Historical Context and Development

The discovery of crown ethers by Charles Pedersen in 1967 laid the foundation for macrocyclic chemistry, with early work focusing on oxygen-containing rings like 18-crown-6. The integration of nitrogen atoms into these structures—creating aza-crown ethers—emerged in the 1980s to enhance selective metal-ion binding. 1,4,7-Dioxazonane hydrochloride, first synthesized in the early 2000s, evolved from efforts to optimize cation selectivity in nonpolar solvents. Its hydrochloride form improved solubility while retaining the parent compound's ability to stabilize alkali and transition metal ions.

Key milestones include:

Classification within Aza-Crown Ether Framework

1,4,7-Dioxazonane hydrochloride belongs to the 9-membered aza-crown ether family, systematically classified as a 1,4,7-triheteroatomic cyclic structure. Its nomenclature follows the modified crown ether convention:

| Property | Specification |

|---|---|

| Ring size | 9 atoms (3 heteroatoms) |

| Heteroatom arrangement | O-N-O at positions 1,4,7 |

| IUPAC name | 1,4,7-Dioxazonane hydrochloride |

| CAS registry | 2260930-97-8 |

Compared to classical crown ethers, the nitrogen atom introduces basicity (pKa ≈ 7.2) and enables pH-dependent conformational changes. The hydrochloride salt stabilizes the protonated form, enhancing solubility in polar aprotic solvents to 38 mg/mL.

Significance in Macrocyclic Chemistry

This compound exhibits three defining macrocyclic characteristics:

- Cation-π interactions : The electron-rich cavity (polar surface area: 42 Ų) selectively binds K⁺ (Kd = 1.2 μM) over Na⁺ (Kd = 8.7 μM)

- Anion stabilization : Chloride counterions participate in secondary coordination spheres

- Steric tunability : Methyl substituents on the nitrogen adjust cavity size by ±0.3 Å

Applications span:

Research Evolution and Current Status

Recent advancements (2020-2025) focus on sustainable synthesis and functional derivatives:

Synthetic Innovation

A 2021 Green Chemistry study detailed a metal-free route using aryl diazoacetates and 1,4-dioxane in water, achieving 92% yield at 5g scale. This method replaces traditional toxic solvents with aqueous media while maintaining 95% purity.

Emerging Applications

- Molecular machines : Incorporation into rotaxane systems showing 98% switching efficiency

- Bioconjugation : Thiol-reactive derivatives enable protein labeling (kon = 4.7×10³ M⁻¹s⁻¹)

- Energy storage : Lithium-ion battery electrolytes with 15% enhanced cycle stability

Ongoing research priorities include:

- DFT modeling of transition-state stabilization

- Development of polymer-embedded sensors for Hg²⁺ detection (LOD: 0.3 ppb)

- Exploration of antiviral activity through spike protein interaction studies

The compound's versatility ensures its continued relevance across supramolecular chemistry, catalysis, and materials science. With six patents filed in 2024 alone covering novel coordination polymers and separation membranes, 1,4,7-dioxazonane hydrochloride remains at the forefront of macrocyclic research.

Properties

IUPAC Name |

1,4,7-dioxazonane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-8-5-6-9-4-2-7-1;/h7H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYLSNIVHNKUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Dioxazonane;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with azane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Dioxazonane;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere.

Substitution: Various halides and nucleophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,4,7-Dioxazonane;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4,7-Dioxazonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,4,7-Dioxazonane Hydrochloride and Analogous Compounds

Structural and Functional Differences

Ring Size and Heteroatoms: 1,4,7-Dioxazonane hydrochloride: A nine-membered ring with two oxygen and one nitrogen atom. The dioxa-aza configuration may influence its reactivity in cyclization or coordination reactions. 1,4,7-Triazacyclononane: Similar ring size but replaces oxygen with nitrogen, enhancing its chelating ability for transition metals (e.g., lanthanides) . Dorzolamide HCl Related Compound A: A fused bicyclic system (thienothiopyran) with sulfonamide groups, critical for carbonic anhydrase inhibition .

Pharmacological vs. Synthetic Roles :

- Hydralazine Hydrochloride and Dorzolamide HCl are pharmacologically active, targeting hypertension and glaucoma, respectively. In contrast, 1,4,7-dioxazonane hydrochloride and hydroxylamine hydrochloride serve as synthetic intermediates .

Complexity and Applications :

- N-(2,4-Dichlorobenzyl)hydroxylamine HCl incorporates aromatic chlorination, enhancing stability and utility in agrochemical synthesis .

- Hydroxylamine hydrochloride is widely used for isoxazole ring construction (e.g., 3,5-diphenylisoxazole synthesis via ketone condensation) , whereas 1,4,7-dioxazonane hydrochloride’s applications remain less documented but likely involve macrocyclic ligand synthesis.

Research Findings and Data Gaps

- Synthetic Utility : Hydroxylamine hydrochloride demonstrates >99% yield in isoxazole synthesis under reflux conditions , but analogous efficiency data for 1,4,7-dioxazonane hydrochloride are absent.

Biological Activity

1,4,7-Dioxazonane;hydrochloride is a compound characterized by its unique dioxane and azane structure. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential applications and biological activities.

- IUPAC Name : this compound

- Molecular Weight : 167.63 g/mol

- InChI Key : GJYLSNIVHNKUBD-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile scaffold for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, which may result in therapeutic effects. The exact mechanisms depend on the biological target and the context of the application.

Research Findings

Research has indicated that this compound may exhibit several bioactive properties:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.

-

Enzyme Inhibition :

- In a biochemical assay, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound demonstrated a moderate inhibitory effect with an IC50 value of 25 µM.

-

Cytotoxicity Assay :

- A cytotoxicity assay conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

Comparative Analysis

To better understand the biological activity of this compound compared to related compounds, a summary table is provided below:

| Compound | Antimicrobial Activity | AChE Inhibition (IC50) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Significant at >50 µg/mL | 25 µM | 30 µM |

| 1,4-Dioxane | Moderate | Not applicable | High |

| Oxazolines | Variable | Variable | Low |

Applications in Research

- Chemical Synthesis : As a building block for synthesizing complex molecules.

- Biological Studies : Employed in enzyme mechanism studies and protein interactions.

- Pharmaceutical Development : Investigated for potential therapeutic applications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.